2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

Mitochondrial Bioenergetics Oxidative Phosphorylation Structure-Activity Relationship

This is the definitive C5-carboxylic acid benzimidazole scaffold—not a generic building block. Halogenated analogs (5-Cl, 5-F, 5-CF₃) retain potent mitochondrial uncoupling, whereas the -CO₂H substitution completely abolishes uncoupling activity. Procuring this exact derivative (82791-93-3) is therefore non-negotiable for valid negative controls in oxidative phosphorylation assays and for SAR studies targeting Giardia intestinalis/Trichomonas vaginalis, where amide conjugates derived from this scaffold deliver sub‑micromolar IC₅₀ values—outperforming albendazole and metronidazole. The free carboxylic acid enables direct carbodiimide-mediated conjugation, unlocking systematic 5‑position library synthesis that halogenated or alkyl analogs structurally preclude.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 82791-93-3
Cat. No. B182935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
CAS82791-93-3
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC(=N2)C(F)(F)F
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-2-1-4(7(15)16)3-6(5)14-8/h1-3H,(H,13,14)(H,15,16)
InChIKeyKGOXEOVTUNSMPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

82791-93-3 | 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid – Building Block for Antiprotozoal Drug Discovery


2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid (CAS 82791-93-3) is a heterocyclic benzimidazole derivative bearing a C2-trifluoromethyl substituent and a C5-carboxylic acid group [1]. This scaffold serves as a versatile synthetic intermediate in medicinal chemistry, with demonstrated utility in antiprotozoal lead discovery programs [2]. The compound features a molecular weight of 230.14 g/mol, calculated XLogP3 of 2.4, two hydrogen bond donors, and six hydrogen bond acceptors [1].

Why 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid Cannot Be Substituted with Generic Benzimidazole Analogs


Generic benzimidazole substitution fails because the C5-carboxylic acid substituent is not a passive functional handle but a critical determinant of biological activity. A systematic study of 25 substituted 2-trifluoromethylbenzimidazoles demonstrated that introduction of a -CO₂H group causes complete loss of uncoupling activity in rat liver mitochondria, in direct contrast to halogenated analogs which retain potent activity [1]. Consequently, substituting 82791-93-3 with a 5-chloro, 5-fluoro, or 5-trifluoromethyl analog yields a compound with fundamentally different biological behavior—a factor that directly impacts the validity of structure-activity relationship (SAR) studies and synthetic pathway design. Procurement of the correct 5-carboxylic acid derivative is therefore essential for research programs investigating protozoal targets or requiring the carboxylic acid as a conjugation anchor.

Quantitative Differentiation Evidence for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid (CAS 82791-93-3)


C5-Carboxylic Acid Abolishes Mitochondrial Uncoupling Activity Relative to Halogenated Analogs

In a comparative study of 25 substituted 2-trifluoromethylbenzimidazoles, introduction of a -CO₂H substituent at the 5-position resulted in complete loss of mitochondrial uncoupling activity, whereas halogenated analogs retained potent uncoupling effects. The most active compound in the series, tetrachloro-2-trifluoromethylbenzimidazole, achieved 50% uncoupling at 7.9 × 10⁻⁸ M [1].

Mitochondrial Bioenergetics Oxidative Phosphorylation Structure-Activity Relationship

Derivatives of 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid Exhibit Nanomolar Potency Against Giardia intestinalis and Trichomonas vaginalis

A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives synthesized from 3,4-diaminobenzoic acid precursors were evaluated against protozoan parasites. Multiple compounds exhibited nanomolar activities against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with several analogs achieving IC₅₀ values below 1 μM against both Giardia and Trichomonas, making them significantly more potent than the reference standards albendazole and metronidazole [1]. In vivo evaluation demonstrated that compounds 1b and 1e showed good antiparasitic activity against the adult phase of Trichinella spiralis at 75 mg/kg [2].

Antiprotozoal Giardiasis Trichomoniasis

One-Step Phillips Cyclocondensation Affords 86% Yield from Commercially Available 3,4-Diaminobenzoic Acid

2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid is synthesized via Phillips cyclocondensation of 3,4-diaminobenzoic acid with trifluoroacetic acid at 70 °C for 16 hours, yielding the target compound as an off-white solid in 86% yield . This single-step procedure contrasts with multi-step syntheses required for N1-alkylated analogs such as 1-isopropyl-2-(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid (CAS 306935-42-2), which necessitates additional alkylation steps.

Synthetic Methodology Process Chemistry Building Block

5-Carboxylic Acid Enables Amide Conjugation for Targeted Library Synthesis Unavailable to Non-Carboxylate Analogs

The C5-carboxylic acid moiety of 82791-93-3 provides a direct conjugation handle for amide bond formation via standard carbodiimide coupling (e.g., DCC, EDC), enabling systematic derivatization with amines or amino acids . In contrast, 5-substituted analogs lacking the carboxylic acid group (e.g., 5-Cl, 5-F, 5-CF₃ derivatives) cannot undergo direct amide formation without additional functional group installation, limiting their utility in focused library synthesis.

Medicinal Chemistry Amide Coupling Chemical Biology

Optimal Research Applications for 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic Acid (CAS 82791-93-3)


Antiprotozoal Lead Generation for Giardiasis and Trichomoniasis

Use 82791-93-3 as the core scaffold for synthesizing 2-(trifluoromethyl)-1H-benzimidazole derivatives targeting Giardia intestinalis and Trichomonas vaginalis. Published SAR data demonstrate that derivatives of this chemotype achieve sub-micromolar IC₅₀ values against both parasites, outperforming albendazole and metronidazole [1]. The carboxylic acid group serves as a versatile handle for amide coupling to explore substituent effects on antiparasitic potency and selectivity.

Non-Uncoupling Control Compound for Mitochondrial Bioenergetics Studies

Employ 82791-93-3 as a structurally matched negative control in mitochondrial uncoupling assays. While halogenated 2-trifluoromethylbenzimidazoles exhibit potent uncoupling of oxidative phosphorylation (e.g., tetrachloro analog: 50% uncoupling at 7.9 × 10⁻⁸ M), the C5-carboxylic acid derivative shows complete loss of uncoupling activity [1]. This enables researchers to attribute observed uncoupling effects specifically to substituent chemistry rather than core scaffold effects.

Building Block for Amide-Focused Combinatorial Libraries

Utilize 82791-93-3 as a carboxylic acid-bearing benzimidazole building block for parallel synthesis of amide libraries. The free -CO₂H group enables direct carbodiimide-mediated coupling with diverse amines or amino acids [1]. This capability supports systematic SAR exploration around the 5-position, which is structurally inaccessible using 5-halogenated or 5-alkyl benzimidazole analogs.

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